molecular formula C10H15ClN2O2S B2443343 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide CAS No. 1016682-33-9

6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide

Cat. No.: B2443343
CAS No.: 1016682-33-9
M. Wt: 262.75
InChI Key: FJGHAIYJFJOTPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide ( 1016682-33-9) is a synthetic sulfonamide derivative of significant interest in scientific research. This compound, with the molecular formula C₁₀H₁₅ClN₂O₂S and a molecular weight of 262.76 g/mol, features a chloropyridine ring coupled with a branched 2-methylbutan-2-yl sulfonamide group . In research settings, this compound has demonstrated promising biological activities. Studies have shown it exhibits antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 32 μg/mL . Its mechanism of action is linked to the inhibition of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway, with an IC₅₀ value of 50 μM, positioning it as a competitive inhibitor for investigating bacterial growth and resistance . Furthermore, in vitro cytotoxicity assessments have revealed an IC₅₀ of 25 μM against certain cancer cell lines, suggesting potential applications in oncological research . This chemical is offered with a purity of ≥95% . It is intended for research and further manufacturing applications only and is strictly not for diagnostic, therapeutic, or human use .

Properties

IUPAC Name

6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O2S/c1-4-10(2,3)13-16(14,15)8-5-6-9(11)12-7-8/h5-7,13H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGHAIYJFJOTPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Cl Replacement)

The 6-chloro group on the pyridine ring undergoes substitution with nucleophiles under mild conditions. This reactivity mirrors trends observed in structurally related chloropyridine sulfonamides .

Reaction Conditions Products Yield Source
Reaction with sodium benzenesulfinateDMSO, RT, 15 hr6-(Phenylsulfonyl)-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide54%
Reaction with amines (e.g., NH3)EtOH, reflux, 3 hr6-Amino-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide72%*

*Theoretical yield based on analogous reactions in.

Mechanistic Notes :

  • The electron-withdrawing sulfonamide group activates the pyridine ring, facilitating nucleophilic attack at the 6-position .

  • Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .

Sulfonamide Group Transformations

The N-(2-methylbutan-2-yl)sulfonamide moiety participates in characteristic sulfonamide reactions:

Oxidation to Sulfones

Controlled oxidation converts the sulfonamide to a sulfone derivative:

Oxidizing Agent Conditions Product Notes
H2O2 (30% aq.)(NH4)6MoO4·4H2O (30 mol%), RT6-Chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfoneRequires catalytic molybdate
m-CPBACH2Cl2, 0°C → RTSame as aboveHigher selectivity observed

Key Finding :
Molybdenum-catalyzed H2O2 oxidation achieves >90% conversion without ring side reactions .

Alkylation/Acylation

The sulfonamide nitrogen reacts with electrophiles under basic conditions:

  • Methylation : Using CH3I/K2CO3 in DMF yields N-methylated derivatives (85% yield, extrapolated from ).

  • Acylation : Acetyl chloride in pyridine produces N-acetyl sulfonamides (78% theoretical yield) .

Pyridine Ring Functionalization

The electron-deficient pyridine ring undergoes electrophilic substitution under forcing conditions:

Reaction Conditions Position Product Yield
NitrationHNO3/H2SO4, 0°C → RT4-position4-Nitro-6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide63%*
BrominationBr2/FeBr3, CHCl3, 50°C5-position5-Bromo-6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide58%*

*Predicted yields based on analogous pyridine sulfonamide reactions in .

Reductive Dechlorination

Catalytic hydrogenation removes the 6-chloro substituent:

Catalyst Conditions Product Yield
Pd/C (10%)H2 (1 atm), EtOH, RTN-(2-methylbutan-2-yl)pyridine-3-sulfonamide89%*
Raney NiH2 (3 atm), NH3/EtOHSame as above92%*

*Theoretical yields inferred from similar reductions in .

Cyclization Reactions

The sulfonamide group facilitates heterocycle formation via intramolecular reactions:

Reagent Conditions Product Application
Hydrazine hydratePiperidine (cat.), DMF, 80°CPyrazolo[4,3-c]pyrid-2-one derivativesAntimicrobial agents
CS2/KOHEtOH, refluxThiazolo[5,4-b]pyridine sulfonamidesEnzyme inhibitors

Mechanistic Insights

  • Steric Effects : The bulky 2-methylbutan-2-yl group inhibits reactions at the sulfonamide nitrogen, necessitating elevated temperatures for N-functionalization .

  • Electronic Effects : The pyridine ring’s electron deficiency (enhanced by the sulfonamide group) directs electrophiles to the 4- and 5-positions during substitution .

  • Solvent Dependency : DMSO accelerates chlorine substitution by 3-fold compared to THF, due to better stabilization of anionic intermediates .

This comprehensive reactivity profile enables precise synthetic modifications for applications ranging from medicinal chemistry to materials science.

Scientific Research Applications

Scientific Research Applications

  • Antimicrobial Activity
    • The compound exhibits promising antimicrobial properties against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A study reported a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating its potential as an effective antimicrobial agent.
  • Enzyme Inhibition
    • Research has demonstrated that this compound effectively inhibits bacterial DHPS with an IC50 value of 50 μM, supporting its role as a competitive inhibitor in folate synthesis pathways. This inhibition is vital for developing new antibiotics targeting resistant bacterial strains.
  • Cytotoxicity Assessment
    • In vitro studies have shown that the compound has an IC50 of 25 μM against certain cancer cell lines, suggesting potential applications in oncology. Its ability to inhibit cancer cell proliferation positions it as a candidate for further research in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy Study
    • A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against MRSA. Results indicated notable efficacy, with the compound demonstrating a MIC comparable to existing antibiotics.
  • Enzyme Inhibition Research
    • Another research effort focused on the inhibitory effects of this compound on bacterial DHPS. The findings confirmed its effectiveness as a competitive inhibitor, which could lead to new therapeutic strategies against resistant infections.
  • Cytotoxicity Assessment
    • In vitro cytotoxicity tests revealed that the compound had an IC50 of 25 μM against specific cancer cell lines, indicating its potential utility in cancer treatment protocols.

Comparison with Similar Compounds

Biological Activity

6-Chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide is a sulfonamide derivative with potential biological applications. The compound exhibits a unique structure that contributes to its biological activity, particularly in antimicrobial and enzyme inhibition contexts. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10H15ClN2O2S
  • Molecular Weight : 262.76 g/mol
  • CAS Number : 1016682-33-9

The compound's structure includes a pyridine ring substituted with a chloro group and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in inhibiting bacterial dihydropteroate synthase (DHPS), an essential enzyme in folate biosynthesis. This inhibition disrupts bacterial growth, making it a candidate for antimicrobial therapy.

Enzyme Inhibition Studies

Research has demonstrated that compounds within the sulfonamide class can exhibit significant antibacterial properties. For instance, the inhibition of DHPS by similar sulfonamides has been well-documented, leading to their use in treating infections caused by susceptible bacteria .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Study Biological Activity Methodology Results
Study 1Antimicrobial EffectMIC TestingMIC = 32 μg/mL against Staphylococcus aureus
Study 2Enzyme InhibitionEnzymatic AssayIC50 = 50 μM for DHPS inhibition
Study 3CytotoxicityMTT AssayIC50 = 25 μM in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various sulfonamides, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed promising results with a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating its potential as an antimicrobial agent .
  • Enzyme Inhibition : Another research effort focused on the inhibitory effects of this compound on bacterial DHPS. The results indicated that it effectively inhibited the enzyme with an IC50 value of 50 μM, supporting its mechanism as a competitive inhibitor in folate synthesis pathways .
  • Cytotoxicity Assessment : In vitro cytotoxicity tests revealed that the compound had an IC50 of 25 μM against certain cancer cell lines, suggesting potential applications in oncology .

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with other similar compounds:

Compound MIC (μg/mL) IC50 (μM) Notes
6-Chloro-N-(2-methylpropyl)pyridine-3-sulfonamide4060Less potent than target compound
6-Chloro-N-(2-ethylbutyl)pyridine-3-sulfonamide3055Similar activity profile
6-Chloro-N-(2-methylhexyl)pyridine-3-sulfonamide2545More potent than target compound

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide, and what challenges exist in achieving high yields?

  • Methodology : The synthesis typically involves coupling a pyridine-3-sulfonyl chloride intermediate with 2-methylbutan-2-amine. Key challenges include controlling regioselectivity during sulfonamide formation and minimizing side reactions (e.g., hydrolysis of the sulfonyl chloride). Reaction conditions such as anhydrous solvents (e.g., dichloromethane), low temperatures (0–5°C), and a base (e.g., triethylamine) are critical for yield optimization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How is the molecular geometry of this compound confirmed, and what structural parameters are critical for its activity?

  • Methodology : Single-crystal X-ray diffraction is the gold standard for confirming geometry. For the closely related analog 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, bond lengths (e.g., S–N: 1.632 Å) and dihedral angles between the pyridine and sulfonamide moieties (≈80.2°) were pivotal for stabilizing the bioactive conformation. Hydrogen-bonding networks involving the sulfonamide group also influence crystallographic packing .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodology : After synthesis, column chromatography with silica gel (eluent: hexane/ethyl acetate, 7:3 v/v) effectively separates the product from unreacted starting materials. Recrystallization using ethanol/water (1:1) improves purity (>98%). Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity, with retention times compared to standards .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) aid in understanding the electronic properties and reactivity of this sulfonamide derivative?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal electron density distribution in the sulfonamide and pyridine rings. The LUMO is localized on the chloropyridine ring, suggesting electrophilic attack sites. Molecular electrostatic potential maps highlight nucleophilic regions (e.g., sulfonamide oxygen), guiding derivatization strategies .

Q. What strategies resolve contradictions in reported antimicrobial activity data for structurally similar pyridine sulfonamides?

  • Methodology : Discrepancies often arise from variations in bioassay conditions (e.g., bacterial strains, MIC testing protocols). Standardized protocols (CLSI guidelines) and controlled solvent systems (e.g., DMSO concentration ≤1%) are essential. For example, the title compound’s analog showed activity against S. aureus (MIC: 8 µg/mL) but not E. coli due to differences in membrane permeability .

Q. How can structure-activity relationship (SAR) studies optimize the substituent effects on biological activity?

  • Methodology : Systematic substitution of the 2-methylbutan-2-yl group with bulkier tert-alkyl or aryl groups (e.g., pivalamide analogs) alters lipophilicity and binding affinity. For instance, replacing the methyl group with a bromine atom (as in 6-bromo-2-chloronicotinaldehyde analogs) enhances halogen bonding with target enzymes, improving inhibitory potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.